molecular formula C21H25ClFN3O3 B4287062 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B4287062
M. Wt: 421.9 g/mol
InChI Key: AYEJFNOCHIKMRJ-UHFFFAOYSA-N
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Description

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the piperazine ring: The initial step involves the preparation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the benzyl group: The piperazine ring is then reacted with 2-chloro-4-fluorobenzyl chloride under basic conditions to introduce the benzyl group.

    Acylation: The final step involves the acylation of the piperazine derivative with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, leading to alterations in neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of serotonin and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide
  • 2-[4-(2-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide
  • 2-[4-(2-chloro-4-methylbenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3/c1-28-17-5-6-19(20(12-17)29-2)24-21(27)14-26-9-7-25(8-10-26)13-15-3-4-16(23)11-18(15)22/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEJFNOCHIKMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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